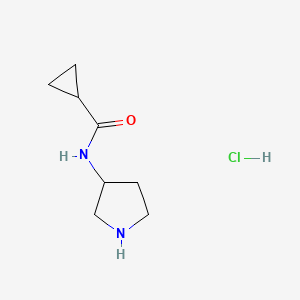

N-(pyrrolidin-3-yl)cyclopropanecarboxamide hydrochloride

CAS No.: 1905483-77-3

Cat. No.: VC2757738

Molecular Formula: C8H15ClN2O

Molecular Weight: 190.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1905483-77-3 |

|---|---|

| Molecular Formula | C8H15ClN2O |

| Molecular Weight | 190.67 g/mol |

| IUPAC Name | N-pyrrolidin-3-ylcyclopropanecarboxamide;hydrochloride |

| Standard InChI | InChI=1S/C8H14N2O.ClH/c11-8(6-1-2-6)10-7-3-4-9-5-7;/h6-7,9H,1-5H2,(H,10,11);1H |

| Standard InChI Key | TVSAXBHHTVQZSP-UHFFFAOYSA-N |

| SMILES | C1CC1C(=O)NC2CCNC2.Cl |

| Canonical SMILES | C1CC1C(=O)NC2CCNC2.Cl |

Introduction

Chemical Identity and Structure

(R)-N-(pyrrolidin-3-yl)cyclopropanecarboxamide hydrochloride is a chemical compound with the CAS number 1884705-03-6. It possesses a unique structure that combines a pyrrolidin-3-yl group with a cyclopropanecarboxamide moiety, resulting in its distinctive chemical and biological properties. The compound is available as a hydrochloride salt, which enhances its stability and solubility characteristics.

Basic Chemical Information

The compound features a five-membered pyrrolidine ring with a cyclopropane carboxamide attachment. This combination creates a molecule with specific stereochemical properties, as indicated by the (R) designation, which refers to the absolute configuration at the chiral center on the pyrrolidine ring.

| Property | Value |

|---|---|

| CAS Number | 1884705-03-6 |

| Molecular Formula | C8H15ClN2O |

| Molecular Weight | 190.67 g/mol |

| IUPAC Name | N-[(3R)-pyrrolidin-3-yl]cyclopropanecarboxamide;hydrochloride |

| Standard InChI | InChI=1S/C8H14N2O.ClH/c11-8(6-1-2-6)10-7-3-4-9-5-7;/h6-7,9H,1-5H2,(H,10,11);1H/t7-;/m1./s1 |

| Standard InChIKey | TVSAXBHHTVQZSP-OGFXRTJISA-N |

| SMILES | C1CC1C(=O)NC2CCNC2.Cl |

The molecular structure consists of a cyclopropane ring attached to a carbonyl group, which forms an amide bond with the nitrogen of the pyrrolidin-3-yl group. This structural arrangement contributes to the compound's reactivity and functionality in various chemical contexts.

Physical and Chemical Properties

(R)-N-(pyrrolidin-3-yl)cyclopropanecarboxamide hydrochloride exhibits specific physical and chemical characteristics that make it valuable for research and synthesis applications. Understanding these properties is essential for its proper handling and utilization in laboratory and industrial settings.

Chemical Reactivity

The presence of both amide and amine functional groups in the molecule provides multiple sites for chemical reactions. The compound can participate in various transformations:

-

Amidation reactions involving the carboxamide group

-

Cycloaddition reactions that may involve the cyclopropane ring

-

Nucleophilic substitution reactions at various positions

These reactivity patterns make it a versatile building block in the construction of more complex molecular structures, particularly those with potential biological activity.

Synthesis and Production Methods

The synthesis of (R)-N-(pyrrolidin-3-yl)cyclopropanecarboxamide hydrochloride typically involves careful control of reaction conditions to ensure the correct stereochemistry and high purity of the final product.

Industrial Production

In industrial settings, the production likely involves optimized processes that ensure consistent quality and purity. These may include continuous flow reactors and automated systems that maintain precise control over reaction parameters such as temperature, pressure, and reaction time.

Applications in Organic Synthesis

(R)-N-(pyrrolidin-3-yl)cyclopropanecarboxamide hydrochloride serves as a valuable intermediate in organic synthesis, particularly in the construction of complex molecules with potential biological activity.

Building Block in Complex Molecule Synthesis

The compound functions as a versatile building block for constructing more complex molecular structures. Its unique combination of functional groups and stereochemistry makes it particularly valuable in the synthesis of compounds with specific spatial arrangements.

Pharmaceutical Intermediates

In pharmaceutical development, this compound can serve as an intermediate in the synthesis of drug candidates. The pyrrolidine ring is a common structural motif in many bioactive compounds, while the cyclopropane ring can contribute to specific conformational properties that may influence biological activity.

| Supplier | Product Reference | Purity | Available Quantities | Price Range (EUR) |

|---|---|---|---|---|

| CymitQuimica | 10-F790205 | 98% | 100mg, 250mg, 1g, 5g | 240.00 - 2,195.00 |

| CymitQuimica | IN-DA00ABRB | 95% | 100mg, 250mg, 1g | 353.00 - unspecified |

| CymitQuimica | 54-OR78649 | 95% | 100mg, 250mg, 1g, 5g | 446.00 - 4,517.00 |

| CymitQuimica | 3D-JAD70503 | Min. 95% | 500mg, 1g | Discontinued |

These pricing and availability details indicate that the compound is considered a specialty chemical with relatively high value, consistent with its role as a research intermediate .

Market Trends

The availability from multiple suppliers suggests ongoing demand for this compound in research and development settings. The relatively high price points indicate that it likely occupies a specialized niche in the chemical market, primarily serving research applications rather than bulk industrial uses .

Related Compounds and Comparative Analysis

Understanding how (R)-N-(pyrrolidin-3-yl)cyclopropanecarboxamide hydrochloride relates to similar compounds provides context for its unique properties and applications.

Structural Analogs

Several related compounds share structural similarities but differ in specific aspects:

-

N-(pyrrolidin-3-yl)cyclobutanecarboxamide: Features a cyclobutane ring instead of cyclopropane

-

N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide: Contains a six-membered piperidine ring rather than the five-membered pyrrolidine

-

(S)-N-(pyrrolidin-3-yl)cyclopropanecarboxamide: The enantiomer with opposite stereochemistry at the pyrrolidine chiral center

Comparative Properties

The unique structure of (R)-N-(pyrrolidin-3-yl)cyclopropanecarboxamide hydrochloride, particularly its cyclopropane ring and specific stereochemistry, gives it distinct properties that differentiate it from related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Distinction |

|---|---|---|---|

| (R)-N-(pyrrolidin-3-yl)cyclopropanecarboxamide HCl | C8H15ClN2O | 190.67 | Cyclopropane ring, (R) stereochemistry |

| N-(pyrrolidin-3-yl)cyclobutanecarboxamide | C9H16N2O | 168.24 | Cyclobutane ring |

| N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide | C9H16N2O | 168.24 | Piperidine ring, (S) stereochemistry |

These structural differences can significantly impact reactivity, binding properties, and potential biological activities of these compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume